molecular formula C14H7Cl2F3N2O2 B13679189 N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide

N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide

Cat. No.: B13679189
M. Wt: 363.1 g/mol
InChI Key: LTYPHTSOBKDENI-UHFFFAOYSA-N
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Description

N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3,5-Dichloro-4-fluorophenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-fluorobenzotrifluoride
  • 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
  • 3,5-Dichloro-4-fluoroaniline

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C14H7Cl2F3N2O2

Molecular Weight

363.1 g/mol

IUPAC Name

N-[(3,5-dichloro-4-fluorophenyl)carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H7Cl2F3N2O2/c15-7-4-6(5-8(16)12(7)19)20-14(23)21-13(22)11-9(17)2-1-3-10(11)18/h1-5H,(H2,20,21,22,23)

InChI Key

LTYPHTSOBKDENI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)F)Cl)F

Origin of Product

United States

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